5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C12H17NO2 It is a furan derivative, characterized by the presence of a furan ring substituted with a 4-methylpiperidin-1-ylmethyl group at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde typically involves the reaction of 4-methylpiperidine with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 4-methylpiperidine, followed by nucleophilic substitution with furan-2-carbaldehyde .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Ethylpiperidin-1-YL)methyl]furan-2-carbaldehyde
- 5-[(4-Methylpiperidin-1-YL)methyl]thiophene-2-carbaldehyde
Uniqueness
5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde is unique due to the combination of its furan ring and the 4-methylpiperidin-1-ylmethyl group. This structural arrangement imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
IUPAC Name |
5-[(4-methylpiperidin-1-yl)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-13(7-5-10)8-11-2-3-12(9-14)15-11/h2-3,9-10H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKQLUISOVATOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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